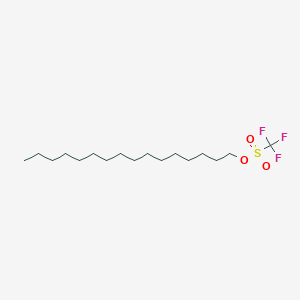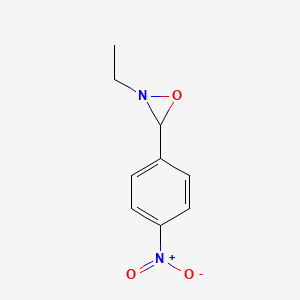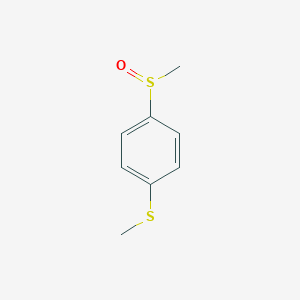![molecular formula C12H28N2O3Si B14470878 1-Methyl-4-[(triethoxysilyl)methyl]piperazine CAS No. 67154-20-5](/img/structure/B14470878.png)
1-Methyl-4-[(triethoxysilyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(triethoxysilyl)methyl]piperazine is an organosilicon compound that combines the structural features of piperazine and triethoxysilane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(triethoxysilyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with triethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of triethoxysilane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are often employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenated reagents like chlorotrimethylsilane (TMSCl) are often used under anhydrous conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-[(triethoxysilyl)methyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 1-Methyl-4-[(triethoxysilyl)methyl]piperazine exerts its effects involves the interaction of the silane group with various molecular targets. The triethoxysilane moiety can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These interactions can modify the properties of materials or biological systems, leading to enhanced stability, reactivity, or bioavailability .
Comparaison Avec Des Composés Similaires
1-Methyl-4-[(trimethoxysilyl)methyl]piperazine: Similar structure but with methoxy groups instead of ethoxy groups.
1-Methyl-4-[(triisopropoxysilyl)methyl]piperazine: Contains isopropoxy groups, leading to different steric and electronic properties.
1-Methyl-4-[(triethoxysilyl)ethyl]piperazine: Variation in the alkyl chain length attached to the silicon atom.
Uniqueness: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine is unique due to its specific combination of piperazine and triethoxysilane functionalities.
Propriétés
Numéro CAS |
67154-20-5 |
|---|---|
Formule moléculaire |
C12H28N2O3Si |
Poids moléculaire |
276.45 g/mol |
Nom IUPAC |
triethoxy-[(4-methylpiperazin-1-yl)methyl]silane |
InChI |
InChI=1S/C12H28N2O3Si/c1-5-15-18(16-6-2,17-7-3)12-14-10-8-13(4)9-11-14/h5-12H2,1-4H3 |
Clé InChI |
ZGDJHRRJWYVMGV-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CN1CCN(CC1)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


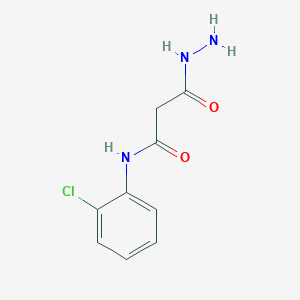
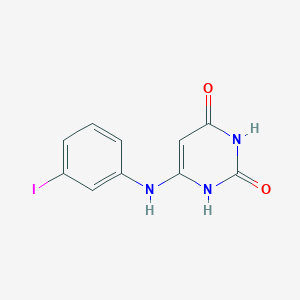
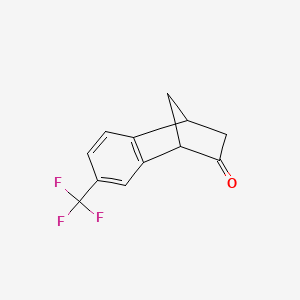
![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
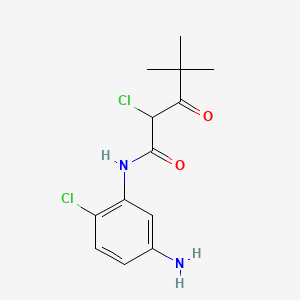
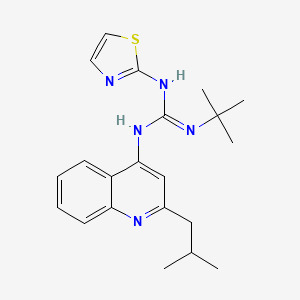
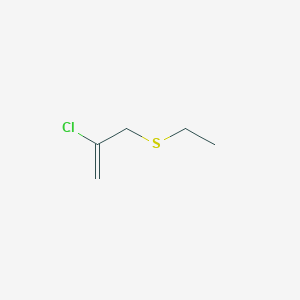
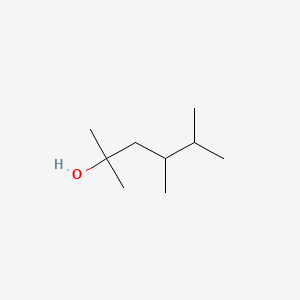
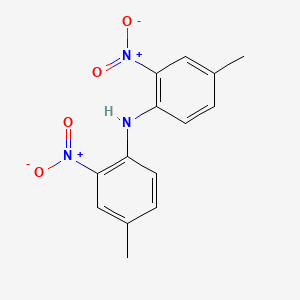
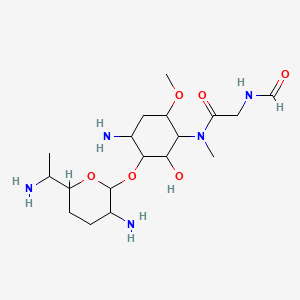
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
